molecular formula C17H17N3O3S B3001983 4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 1788680-98-7

4-(3-(3-(2,4-Dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No. B3001983
CAS RN: 1788680-98-7
M. Wt: 343.4
InChI Key: RBYQDQFOELVHRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of nitriles and thiazolidine derivatives as key building blocks. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile is achieved through the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile or by treating 2-bromoacetylbenzothiazole with potassium cyanide . Similarly, 4,4'-bis(2' '-aryl-5' '-methyl/unsubstituted-4' '-oxo-thiazolidin-3' '-yl) bibenzyl compounds are synthesized through a series of reductions, nitration, and cycloaddition reactions . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate pyrrolidinyl and benzonitrile moieties.

Molecular Structure Analysis

The molecular structure of related compounds often includes heterocyclic rings such as thiazolidines, which are present in the target compound. The structure of synthesized compounds is typically confirmed using spectroscopic methods like IR, MS, and 1H-NMR . The presence of a 2,4-dioxothiazolidin-3-yl group in the target compound suggests that it may exhibit similar spectral characteristics to those discussed in the papers, which could aid in its structural elucidation.

Chemical Reactions Analysis

The reactivity of related compounds includes a variety of chemical transformations. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile undergoes cyclocondensation with hydrazine derivatives to afford aminopyrazoles . Additionally, 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines react with nitrile oxides to yield dioxadiazines and dioxo analogues . These reactions highlight the potential reactivity of the thiazolidine and nitrile functional groups, which are also present in the target compound, suggesting it may undergo similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized in terms of their spectral data and biological activity. For instance, the antimicrobial activity of pyrido[2,3-d]pyrimidines and thiazolo[3,2-a]pyridines derived from 3-aryl-2-cyanoacrylonitriles is evaluated, and their IR, MS, and 1H-NMR spectra are discussed . The fungicidal activity of 4-oxothiazolidin-3-yl bibenzyls is also assessed . These studies suggest that the target compound may also possess interesting biological properties and that its physical properties can be analyzed using similar spectroscopic techniques.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some thiazolidine derivatives are known to have antidiabetic properties, potentially acting through the activation of peroxisome proliferator-activated receptor-γ .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its structure for potential therapeutic applications .

properties

IUPAC Name

4-[3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c18-9-13-3-1-12(2-4-13)5-6-15(21)19-8-7-14(10-19)20-16(22)11-24-17(20)23/h1-4,14H,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYQDQFOELVHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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